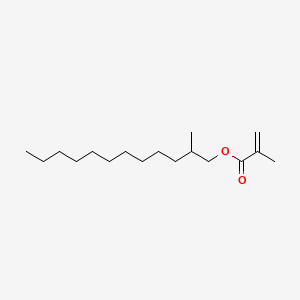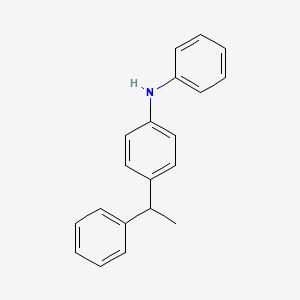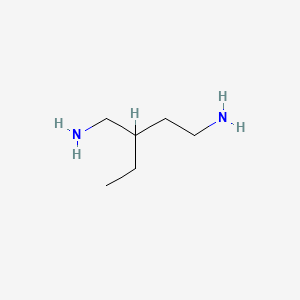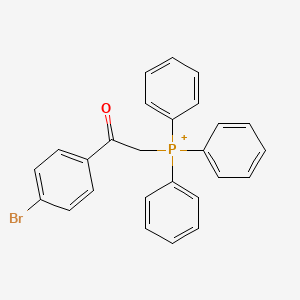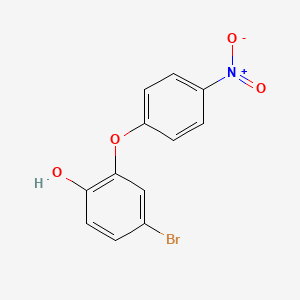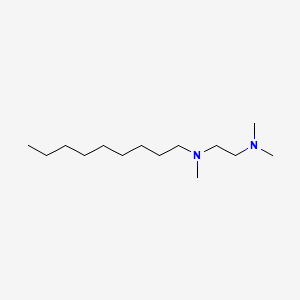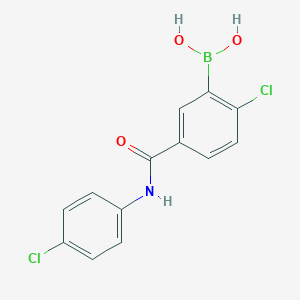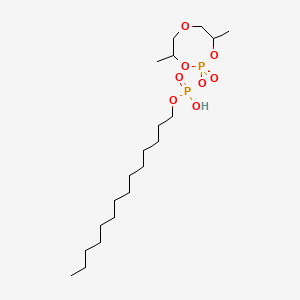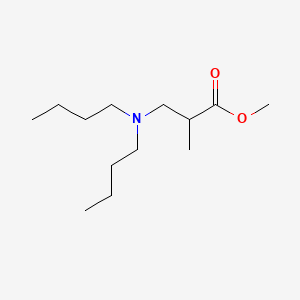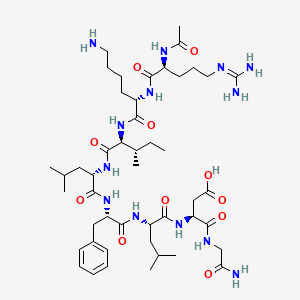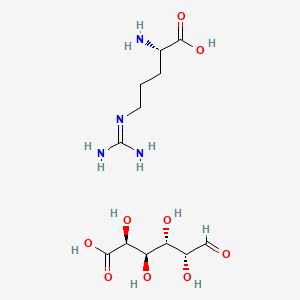
L-Arginine mono-D-galacturonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine mono-D-galacturonate is a compound formed by the combination of L-arginine, an essential amino acid, and D-galacturonic acid, a sugar acid derived from pectin
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Arginine mono-D-galacturonate typically involves the reaction of L-arginine with D-galacturonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired compound. The reaction may require heating and stirring to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For instance, Corynebacterium glutamicum has been engineered to utilize D-galacturonic acid for the production of amino acids like L-arginine . The fermentation process involves the cultivation of these microorganisms in bioreactors, followed by extraction and purification of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: L-Arginine mono-D-galacturonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different properties and applications.
Aplicaciones Científicas De Investigación
L-Arginine mono-D-galacturonate has several scientific research applications, including:
Chemistry: The compound is used in studies related to amino acid and sugar acid interactions, as well as in the synthesis of novel compounds.
Biology: It is used in research on metabolic pathways involving L-arginine and D-galacturonic acid.
Mecanismo De Acción
The mechanism of action of L-Arginine mono-D-galacturonate involves its interaction with various molecular targets and pathways. L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health . The compound may also influence metabolic pathways involving D-galacturonic acid, contributing to its overall effects on biological systems.
Comparación Con Compuestos Similares
L-Arginine mono-D-galacturonate can be compared with other similar compounds, such as:
L-lysine mono-D-galacturonate:
L-ornithine mono-D-galacturonate: Similar to this compound, this compound is used in studies related to amino acid metabolism and industrial production.
Propiedades
Número CAS |
94087-90-8 |
|---|---|
Fórmula molecular |
C12H24N4O9 |
Peso molecular |
368.34 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H10O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-1-2(8)3(9)4(10)5(11)6(12)13/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-5,8-11H,(H,12,13)/t4-;2-,3+,4+,5-/m00/s1 |
Clave InChI |
UKDDJHWIVHJRLI-WSDSKSSESA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


